molecular formula C20H21N5O B2497345 5-Methyl-7-(2-Methylphenyl)-N-Phenyl-4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidin-6-carboxamid CAS No. 1212246-78-0

5-Methyl-7-(2-Methylphenyl)-N-Phenyl-4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidin-6-carboxamid

Katalognummer: B2497345
CAS-Nummer: 1212246-78-0
Molekulargewicht: 347.422
InChI-Schlüssel: FWRAKRTYJZYVIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for various pharmacological applications.

Wissenschaftliche Forschungsanwendungen

The compound 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, which has garnered attention in various scientific fields due to its potential biological activities and applications. This article explores its applications in scientific research, particularly in medicinal chemistry and pharmacology.

Anticancer Activity

Research has indicated that triazolo-pyrimidines exhibit significant anticancer properties. Studies demonstrate that compounds similar to 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can inhibit tumor growth by interfering with cellular proliferation pathways. For example:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell signaling pathways.
  • Case Study : A study published in Molecular Cancer Therapeutics highlighted a related compound's ability to induce apoptosis in human cancer cell lines through mitochondrial pathways .

Antimicrobial Properties

Triazolo-pyrimidines have shown promising results as antimicrobial agents. The structural features of 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide contribute to its effectiveness against various bacterial strains.

  • Research Findings : In vitro studies have demonstrated that derivatives of this compound possess activity against Gram-positive and Gram-negative bacteria.
  • Case Study : A recent investigation found that modifications to the triazole ring enhanced antibacterial efficacy against resistant strains .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is also under exploration. Triazolo-pyrimidines are known to modulate inflammatory responses.

  • Mechanism of Action : They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
  • Case Study : One study reported significant reductions in inflammation markers in animal models treated with related compounds .

Central Nervous System (CNS) Activity

There is emerging interest in the neuropharmacological effects of triazolo-pyrimidines.

  • Potential Applications : These compounds might serve as scaffolds for developing drugs targeting neurological disorders such as anxiety and depression.
  • Research Insights : Preliminary studies suggest that modifications to the phenyl ring can enhance binding affinity to CNS receptors .

Wirkmechanismus

Target of Action

The primary target of the compound 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

The compound 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 by 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide affects the cell cycle progression pathway . This results in the alteration of cell cycle progression and the induction of apoptosis within cells .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is the significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Action Environment

It is known that the compound’s synthesis involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This suggests that the compound’s action may be influenced by the conditions under which it is synthesized.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using the same microwave-mediated method. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale synthesis . Additionally, other methods such as oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl or MnO2 can also be employed .

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific substitution pattern and its ability to interact with multiple biological targets. This makes it a versatile compound for various pharmacological applications.

Biologische Aktivität

The compound 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (hereafter referred to as Compound X ) belongs to a class of triazolopyrimidine derivatives that have shown promise in various biological activities. This article reviews the biological activity of Compound X, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C22H22N6O
  • Molecular Weight : 378.46 g/mol
  • IUPAC Name : 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Compound X exhibits its biological activity primarily through the stabilization of microtubules (MTs), which is crucial for various cellular processes including mitosis and intracellular transport. The interaction with tubulin is a key factor in its anti-cancer properties.

Structure-Activity Relationship (SAR)

Research has indicated that modifications at specific positions on the triazolopyrimidine scaffold can significantly influence biological activity. For instance:

  • Position C6 and C7 Modifications : Variations at these positions have been shown to alter MT stabilization capabilities. Compounds with specific substitutions at these sites demonstrated enhanced activity against cancer cell lines while retaining lower toxicity profiles .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazolopyrimidine derivatives, including Compound X:

  • In vitro Studies : Compound X was tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that it inhibited cell proliferation with an IC50 value in the low micromolar range .
Cell LineIC50 (μM)Mechanism of Action
MCF-73.5Microtubule stabilization
A5492.8Induction of apoptosis

Antimicrobial Activity

In addition to anticancer properties, Compound X has shown moderate antimicrobial activity against several pathogenic bacteria:

  • Testing Results : The compound exhibited significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for some derivatives .

Case Studies

  • Microtubule Stabilization in Neurodegenerative Models : In a study involving tauopathies, Compound X was evaluated for its ability to stabilize MTs in neuronal cells. The results demonstrated that it effectively prevented MT collapse induced by hyperphosphorylated tau proteins .
  • Antimicrobial Efficacy : A series of derivatives based on Compound X were screened for antimicrobial properties. The most potent derivative exhibited an MIC comparable to established antibiotics like ciprofloxacin .

Eigenschaften

IUPAC Name

5-methyl-7-(2-methylphenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-13-8-6-7-11-16(13)18-17(14(2)23-20-21-12-22-25(18)20)19(26)24-15-9-4-3-5-10-15/h3-12,14,17-18H,1-2H3,(H,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRAKRTYJZYVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3C)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.